1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate
Overview
Description
1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, an iodine atom, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the hexanol backbone.
Iodination: Addition of an iodine atom to the fluorinated hexanol.
Acetylation: Formation of the acetate ester by reacting the iodinated, fluorinated hexanol with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of fluorinated and iodinated intermediates, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of the iodine atom to form the corresponding hexanol derivative.
Substitution: Nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of heptafluoro-2-iodohexanoic acid.
Reduction: Formation of heptafluorohexanol.
Substitution: Formation of heptafluoro-2-azidohexanol or heptafluoro-2-cyanohexanol.
Scientific Research Applications
1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-: Another fluorinated compound with similar structural features.
4,4,5,5,6,6,6-Heptafluoro-1-hexanol: A related compound with a similar fluorinated hexanol backbone.
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanesulfonic acid: A fluorinated sulfonic acid with comparable properties.
Uniqueness
1-Hexanol, 4,4,5,5,6,6,6-heptafluoro-2-iodo-, acetate is unique due to the combination of fluorine, iodine, and acetate groups in its structure
Properties
IUPAC Name |
(4,4,5,5,6,6,6-heptafluoro-2-iodohexyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F7IO2/c1-4(17)18-3-5(16)2-6(9,10)7(11,12)8(13,14)15/h5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWLMXXVTNXETF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC(C(C(F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896985 | |
Record name | 3-(Perfluoropropyl)-2-iodopropanol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3108-05-2 | |
Record name | 4,4,5,5,6,6,6-Heptafluoro-2-iodo-1-hexanol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003108052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC221128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Perfluoropropyl)-2-iodopropanol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,6-HEPTAFLUORO-2-IODO-1-HEXANOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0V5NJ5FFP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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